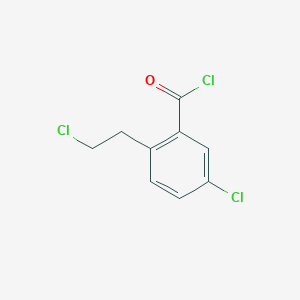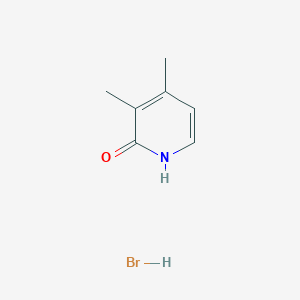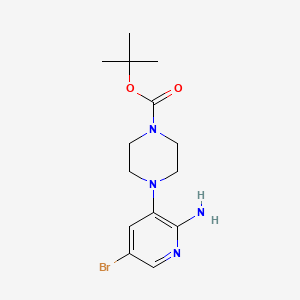
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C16H22FNO3 and a molecular weight of 295.35 g/mol . This compound features a pyrrolidine ring substituted with a 2-fluoro-4-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Fluoro-4-Methoxyphenyl Group: This step involves the substitution of the pyrrolidine ring with the 2-fluoro-4-methoxyphenyl group using suitable reagents and conditions.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.
Análisis De Reacciones Químicas
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce new substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The products formed depend on the specific reaction conditions and reagents used, often leading to derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine exerts its effects involves interactions with specific molecular targets and pathways. The presence of the Boc group provides stability and protection during reactions, while the 2-fluoro-4-methoxyphenyl group can engage in various interactions with biological molecules. These interactions can influence the compound’s activity and efficacy in different applications .
Comparación Con Compuestos Similares
1-Boc-3-(2-fluoro-4-methoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and prolinol share the pyrrolidine ring structure but differ in their substituents and functional groups.
Indole Derivatives: Indole-based compounds, such as those containing the indole nucleus, exhibit different biological activities and applications compared to pyrrolidine derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22FNO3 |
|---|---|
Peso molecular |
295.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-fluoro-4-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-8-7-11(10-18)13-6-5-12(20-4)9-14(13)17/h5-6,9,11H,7-8,10H2,1-4H3 |
Clave InChI |
AFSXWESTXSNEIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


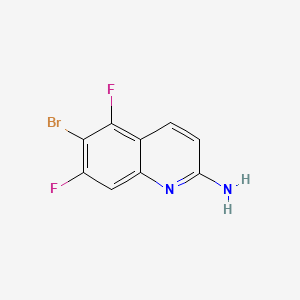

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)

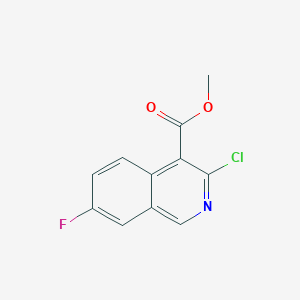
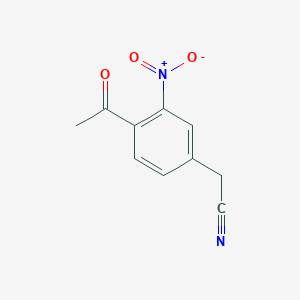

![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
